molecular formula C19H20ClN3O3S2 B3407409 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole CAS No. 627834-89-3

4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole

Cat. No. B3407409
CAS RN: 627834-89-3
M. Wt: 438 g/mol
InChI Key: HMZNMBUDBUPVIX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its unique structure and potential biological activities. In

Mechanism of Action

The exact mechanism of action of 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have a fluorescent property, making it a potential candidate for use as a fluorescent probe for imaging biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole in lab experiments is its potential applications in drug development for the treatment of cancer and other inflammatory diseases. Its fluorescent property also makes it a potential candidate for use as a fluorescent probe for imaging biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for the study and development of 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole. One potential direction is the further study of its mechanism of action and its potential applications in drug development for the treatment of cancer and other inflammatory diseases. Another potential direction is the further study of its fluorescent property and its potential applications as a fluorescent probe for imaging biological systems. Additionally, the potential toxicity and side effects of this compound need to be further studied and evaluated.

Scientific Research Applications

4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-22-9-11-23(12-10-22)19-18(21-17(26-19)16-4-3-13-27-16)28(24,25)15-7-5-14(20)6-8-15/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZNMBUDBUPVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
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4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Reactant of Route 3
4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Reactant of Route 4
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4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Reactant of Route 5
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4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole

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